Gallinamide A has been reported in Symploca with data available.
antimalarial peptide from marine cyanobacteria
Gallinamide A
CAS No.: 1208232-55-6
Cat. No.: VC0005918
Molecular Formula: C31H52N4O7
Molecular Weight: 592.8 g/mol
* For research use only. Not for human or veterinary use.
Specification
| CAS No. | 1208232-55-6 |
|---|---|
| Molecular Formula | C31H52N4O7 |
| Molecular Weight | 592.8 g/mol |
| IUPAC Name | [(2S)-1-[[(2S)-1-[[(E,2S)-5-[(2S)-3-methoxy-2-methyl-5-oxo-2H-pyrrol-1-yl]-5-oxopent-3-en-2-yl]amino]-4-methyl-1-oxopentan-2-yl]amino]-4-methyl-1-oxopentan-2-yl] (2S,3S)-2-(dimethylamino)-3-methylpentanoate |
| Standard InChI | InChI=1S/C31H52N4O7/c1-12-20(6)28(34(9)10)31(40)42-25(16-19(4)5)30(39)33-23(15-18(2)3)29(38)32-21(7)13-14-26(36)35-22(8)24(41-11)17-27(35)37/h13-14,17-23,25,28H,12,15-16H2,1-11H3,(H,32,38)(H,33,39)/b14-13+/t20-,21-,22-,23-,25-,28-/m0/s1 |
| Standard InChI Key | ASRBKZHDORPEHO-KYJIWOQOSA-N |
| Isomeric SMILES | CC[C@H](C)[C@@H](C(=O)O[C@@H](CC(C)C)C(=O)N[C@@H](CC(C)C)C(=O)N[C@@H](C)/C=C/C(=O)N1[C@H](C(=CC1=O)OC)C)N(C)C |
| Canonical SMILES | CCC(C)C(C(=O)OC(CC(C)C)C(=O)NC(CC(C)C)C(=O)NC(C)C=CC(=O)N1C(C(=CC1=O)OC)C)N(C)C |
Introduction
Discovery and Structural Characterization
Origins and Initial Isolation
Gallinamide A was first isolated in 2009 from Schizothrix cyanobacteria collected off Panama’s Caribbean coast, with concurrent identification as symplostatin 4 from Florida’s Symploca species . These lipodepsipeptides belong to a broader family of anti-infective cyanobacterial metabolites, including dragonamide E and viridamide A . Initial characterization identified a molecular formula of C<sub>31</sub>H<sub>52</sub>N<sub>4</sub>O<sub>7</sub> (592.8 g/mol) , featuring a pyrrolinone ring derived from L-alanine and an α,β-unsaturated imide critical for protease inhibition .
Chemical Architecture
The structure of Gallinamide A comprises four key domains (Figure 1):
-
Leucine residues (P3 and P2) forming hydrophobic interactions
-
Methylmethoxypyrrolidinone (P1’) enabling π-stacking with catalytic histidines
X-ray crystallography of cruzain-Gallinamide A complexes confirms a linear conformation spanning protease subsites S3–S1’ . The 3-methoxy group on the pyrrolidinone exhibits conformational flexibility, while the enamide’s electrophilic β-carbon positions it for Michael addition to cysteine thiols .
Mechanism of Action: Irreversible Inhibition of Cysteine Proteases
Cathepsin L Inhibition
Gallinamide A potently inhibits human cathepsin L (CatL) with sub-nanomolar affinity (IC<sub>50</sub> = 5.0 nM after 30-min preincubation) . Kinetic studies demonstrate irreversible inactivation via a two-step mechanism:
-
Rapid reversible binding (K<sub>i</sub> = 9000 ± 260 M<sup>−1</sup>s<sup>−1</sup>)
-
Covalent modification of catalytic Cys25 through enamide-thiol conjugation
Preincubation-dilution assays reveal no recovery of CatL activity over 2 hours, confirming irreversibility . Molecular dynamics simulations position the enamide 2.8 Å from Cys25, with hydrogen bonds stabilizing the P1–P3 residues in CatL’s substrate cleft .
Table 1: Protease Inhibition Profile of Gallinamide A
| Protease | IC<sub>50</sub> (nM) | Selectivity vs. CatL | Reference |
|---|---|---|---|
| Cathepsin L | 5.0 | — | |
| Cathepsin V | 140 | 28-fold | |
| Cathepsin B | 1,600 | 320-fold | |
| Cruzain | 0.26 | 19-fold more potent | |
| Falcipain-2 | 8.4 | 1.7-fold less potent |
Broad-Spectrum Antiparasitic Activity
Beyond CatL, Gallinamide A inhibits parasite proteases critical for pathogenesis:
-
Plasmodium falciparum: Inhibits falcipain-2 (IC<sub>50</sub> = 8.4 µM), disrupting hemoglobin digestion .
-
Schistosoma mansoni: Blocks SmCB1 (k<sub>2nd</sub> = 6,644 M<sup>−1</sup>s<sup>−1</sup>), reducing schistosomula viability by 80% at 1 µM .
-
Trypanosoma cruzi: Suppresses intracellular amastigotes (EC<sub>50</sub> = 15 nM) via cruzain inhibition .
Cocrystal structures with cruzain (PDB: 7L4X) show the pyrrolidinone stacked against Trp184, while the enamide covalently modifies Cys25 .
Synthetic Advancements and Structure-Activity Relationships
Total Synthesis
Conroy’s 2011 synthesis established the absolute configuration as 25S,26S via a convergent approach :
-
Fragment A: N,N-dimethylisoleucine-leucine-alanine tripeptide
-
Fragment B: Methylmethoxypyrrolidinone-enamide
This route enabled gram-scale production and stereochemical confirmation, resolving prior ambiguities in natural product reports .
Analog Design and Optimization
Modifications at P1’ and P4 positions enhance potency and solubility (Table 2):
Table 2: Key Gallinamide A Analogs
| Compound | Modification | CatL K<sub>i</sub> (nM) | Anti-T. cruzi EC<sub>50</sub> (nM) |
|---|---|---|---|
| 1 | P1’ Leu → Ala | 3.39 | 34 |
| 10 | P4 Ile → Phe | 0.0937 | 5.1 |
| 23 | P1’ O-hexynyl | 6.0 | 12 |
Analog 10 (P4 aromatic substitution) achieves a 53-fold improvement in CatL inhibition over Gallinamide A . π-π interactions between P1’ and P1 residues minimize entropic penalties during binding, as shown by MD simulations .
Therapeutic Applications and Preclinical Data
Oncology Applications
While cytotoxic to HeLa (IC<sub>50</sub> = 12 mM) and HT-29 cells (IC<sub>50</sub> = 10 mM) , selectivity for CatL over cathepsin B reduces off-target effects in healthy tissues . Nanoparticle formulations are under investigation to enhance tumor delivery.
Challenges and Future Directions
- mass of a compound required to prepare a solution of known volume and concentration
- volume of solution required to dissolve a compound of known mass to a desired concentration
- concentration of a solution resulting from a known mass of compound in a specific volume